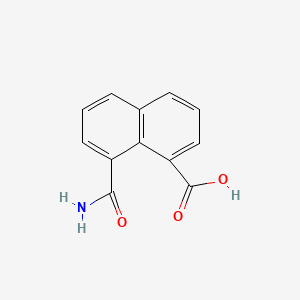

8-Carbamoylnaphthalene-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 8-Carbamoylnaphthalene-1-carboxylic acid is C12H9NO3 . Its molecular weight is 215.2 g/mol .Physical And Chemical Properties Analysis

8-Carbamoylnaphthalene-1-carboxylic acid is a crystalline solid with a white to off-white appearance. As a carboxylic acid, it is expected to exhibit the physical and chemical properties typical of this class of compounds .Scientific Research Applications

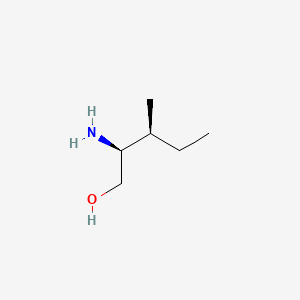

Enantioselective Sensing

8-Carbamoylnaphthalene-1-carboxylic acid has been utilized in the field of enantioselective sensing. A study by Mei and Wolf (2004) demonstrated the use of a chiral 1,8-diacridylnaphthalene-derived fluorosensor for sensing a broad variety of chiral carboxylic acids, including amino acids and halogenated carboxylic acids, with enantioselectivities up to 4.5 (Mei & Wolf, 2004). Another study by Wolf, Liu, and Reinhardt (2006) expanded this application, developing an enantioselective fluorescence sensing assay for quantitative analysis of chiral carboxylic acids and amino acid derivatives (Wolf, Liu, & Reinhardt, 2006).

Interaction and Reactivity Studies

Research by Wannebroucq et al. (2016) on the reactivity of 8-dimethylaminonaphthalene-1-carbaldehyde with benzoyl or pivaloyl chloride, which is closely related to 8-carbamoylnaphthalene-1-carboxylic acid, provided insights into “through space” amide properties and peri-group interactions in naphthalene derivatives (Wannebroucq et al., 2016).

CO2 Separation and Membrane Performance

In 2019, Meshkat, Kaliaguine, and Rodrigue explored the modification of Pebax membranes with aromatic carboxylic acids, including compounds similar to 8-carbamoylnaphthalene-1-carboxylic acid, for enhancing CO2 separation performance. They found that these modifications led to increased CO2 permeability and selectivity (Meshkat, Kaliaguine, & Rodrigue, 2019).

Luminescence Studies in Solid State

Hilder et al. (2009) conducted studies on the spectroscopic properties of lanthanoid benzene carboxylates in the solid state. Their research on complexes of benzoic acid and related compounds contributes to understanding the optoelectronic properties of materials like 8-carbamoylnaphthalene-1-carboxylic acid (Hilder et al., 2009).

Template-Controlled Stacking

The work of Mei, Liu, and Wolf (2007) on the template-controlled stacking of olefinic and aromatic carboxylic acids using a rigid 1,8-dipyridylnaphthalene template is relevant for understanding the supramolecular organization of compounds like 8-carbamoylnaphthalene-1-carboxylic acid (Mei, Liu, & Wolf, 2007).

Fluorescent Labelling in HPLC Analysis

Gatti, Cavrini, and Roveri (1992) explored the use of 2-bromoacetyl-6-methoxynaphthalene as a fluorescent labelling reagent for HPLC analysis of carboxylic acids, providing a context for the application of related compounds in analytical chemistry (Gatti, Cavrini, & Roveri, 1992).

properties

IUPAC Name |

8-carbamoylnaphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16/h1-6H,(H2,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVIMBYDMARKEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)N)C(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380401 |

Source

|

| Record name | 8-Carbamoylnaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Carbamoylnaphthalene-1-carboxylic acid | |

CAS RN |

5811-88-1 |

Source

|

| Record name | Naphthalamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5811-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Carbamoylnaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.